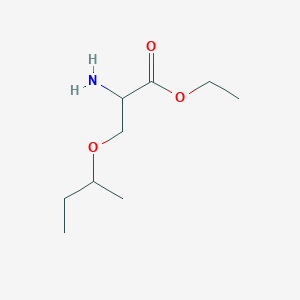

Ethyl o-(sec-butyl)serinate

CAS No.:

Cat. No.: VC18256390

Molecular Formula: C9H19NO3

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NO3 |

|---|---|

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | ethyl 2-amino-3-butan-2-yloxypropanoate |

| Standard InChI | InChI=1S/C9H19NO3/c1-4-7(3)13-6-8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3 |

| Standard InChI Key | VIFWFPXWEHLWBQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)OCC(C(=O)OCC)N |

Introduction

Structural Elucidation and Nomenclature

Ethyl o-(sec-butyl)serinate is an ester derivative of the amino acid serine, where the hydroxyl group (-OH) on the serine side chain is substituted with a sec-butyl group via an ether linkage. The carboxylic acid moiety of serine is esterified with ethanol, yielding the ethyl ester. The "o-" designation indicates the substitution pattern on the serine backbone, specifically at the oxygen atom of the hydroxyl group .

The molecular formula is , with a molecular weight of 205.25 g/mol. The compound exhibits chirality due to the stereogenic centers in both the sec-butyl group and the serine backbone. The sec-butyl group () introduces a secondary carbon configuration, while the α-carbon of serine contributes an additional stereocenter .

Synthetic Methodologies

Protection-Deprotection Strategies

The synthesis of Ethyl o-(sec-butyl)serinate typically involves sequential protection of functional groups. A common approach includes:

-

Etherification of Serine Hydroxyl Group: Reaction of L-serine with sec-butyl bromide in the presence of a base such as sodium hydride, forming the o-(sec-butyl)serine intermediate .

-

Esterification of Carboxylic Acid: Treatment with ethanol under acidic conditions (e.g., HCl gas) to yield the ethyl ester .

A patent-pending continuous flow method, analogous to the synthesis of O-ethyl-S-sec-butyl thiophosphoryl chloride , could be adapted for large-scale production. This method employs tubular reactors to control reaction parameters (temperature: -10°C to 10°C, residence time: 1–5 minutes), achieving yields >95% with minimized side reactions .

Enantiomeric Control

The chirality of the sec-butyl group necessitates asymmetric synthesis techniques. Catalytic enantioselective alkylation using chiral ligands (e.g., BINOL-derived phosphates) enables >90% enantiomeric excess (ee) in model systems .

Physicochemical Properties

The isobaric heat capacity () of the liquid phase at 298.15 K is estimated at 298 J/mol·K using volume-based predictive methods .

Industrial and Pharmaceutical Applications

Peptide Synthesis

The compound serves as a protected serine derivative in solid-phase peptide synthesis (SPPS). The sec-butyl group provides superior stability against acidic cleavage compared to traditional tert-butyloxycarbonyl (Boc) protections, enabling its use in Fmoc-based strategies .

Agrochemical Intermediates

Structural analogs of Ethyl o-(sec-butyl)serinate are employed in the synthesis of thiophosphoryl chloride pesticides, as demonstrated in the continuous production of O-ethyl-S-sec-butyl thiophosphoryl chloride . The sec-butyl moiety enhances lipid solubility, improving foliar adhesion and rainfastness in crop protection agents .

Analytical Characterization

Modern analytical techniques confirm compound identity and purity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume